![molecular formula C14H20ClIN2O B14665816 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide CAS No. 42332-12-7](/img/structure/B14665816.png)
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a chloroaniline moiety, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide typically involves the reaction of 2-chloroaniline with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are incorporated to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroaniline moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
Scientific Research Applications
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide can be compared with other similar compounds, such as:
- 1-[2-[[(2-chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester
- 1-(2-(3-CHLOROANILINO)-2-OXOETHYL)-3-METHYL-3H-BENZIMIDAZOL-1-IUM IODIDE
These compounds share structural similarities but differ in their specific functional groups and properties
Properties
CAS No. |
42332-12-7 |
|---|---|
Molecular Formula |
C14H20ClIN2O |
Molecular Weight |
394.68 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C14H19ClN2O.HI/c1-17(9-5-2-6-10-17)11-14(18)16-13-8-4-3-7-12(13)15;/h3-4,7-8H,2,5-6,9-11H2,1H3;1H |
InChI Key |
BUYJMRDJQWURBJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
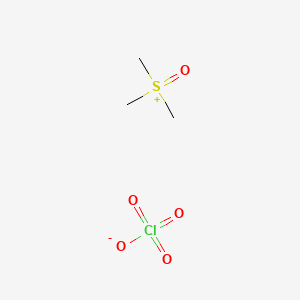
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
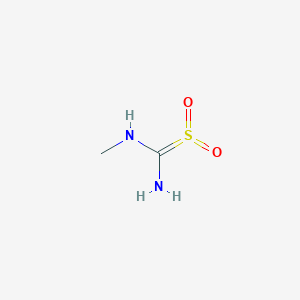
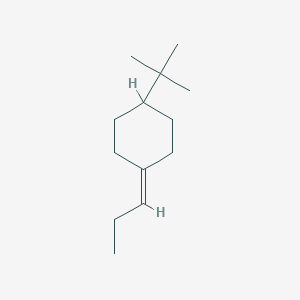
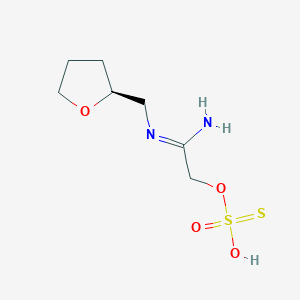
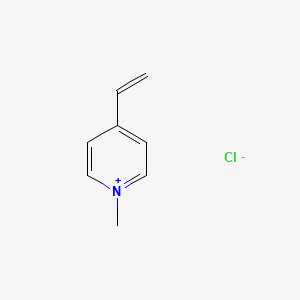
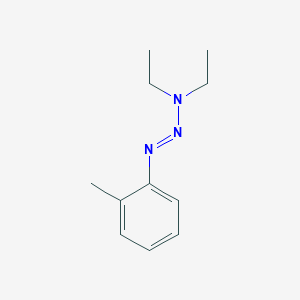
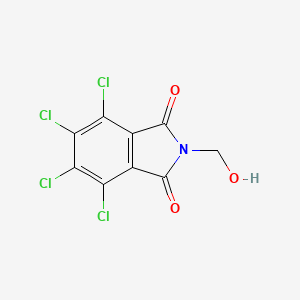

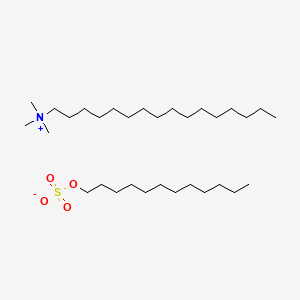
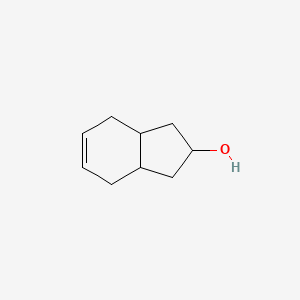
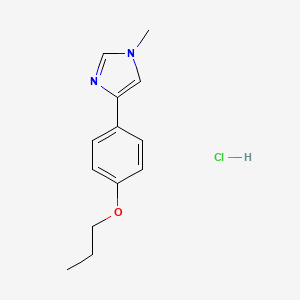
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
